{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone
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Overview
Description
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone is a chemical compound with the molecular formula C21H24N2O2. It is known for its unique structure, which includes a piperazine ring, a benzoyl group, and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzoyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorine atom instead of a benzoyl group.
N-Benzylpiperazine: Lacks the cyclopropyl group and has different pharmacological properties.
Uniqueness
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone is unique due to its combination of a benzoyl group, piperazine ring, and cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
918482-23-2 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[(4-benzoylphenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C22H24N2O2/c25-21(18-4-2-1-3-5-18)19-8-6-17(7-9-19)16-23-12-14-24(15-13-23)22(26)20-10-11-20/h1-9,20H,10-16H2 |
InChI Key |
IORRAUAGYTYSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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